Cytotoxicity Against Human Tumor Cell Lines: Voreloxin Hydrochloride vs. Etoposide
Voreloxin hydrochloride exhibits significantly greater cytotoxic potency than etoposide across a broad panel of human tumor cell lines. In a head-to-head comparison in primary acute myeloid leukemia (AML) blasts and myeloid cell lines, voreloxin demonstrated a mean lethal dose 50% (LD50) of 0.13 μM over 48 hours, compared to 2.51 μM for etoposide—representing a 19.3-fold difference in potency [1]. Across 15 human cancer cell lines (including 4 drug-resistant lines), voreloxin exhibited antiproliferative IC50 values ranging from 0.04 to 1.155 μM [2]. In topoisomerase II relaxation assays, voreloxin demonstrated an IC50 of 3.2 μg/mL [3].
| Evidence Dimension | Cytotoxicity (LD50/IC50) |
|---|---|
| Target Compound Data | Mean LD50 = 0.13 μM (primary AML blasts and myeloid cell lines, 48 h); IC50 range = 0.04–1.155 μM across 15 human cancer cell lines |
| Comparator Or Baseline | Etoposide: Mean LD50 = 2.51 μM (primary AML blasts and myeloid cell lines, 48 h) |
| Quantified Difference | 19.3-fold greater potency (voreloxin vs. etoposide) |
| Conditions | Primary acute myeloid leukemia blasts (n=88) and myeloid cell lines; 48-hour exposure; viability assays |
Why This Matters
This magnitude of potency difference enables lower dosing requirements and potentially reduced off-target toxicity, making voreloxin hydrochloride a more efficient tool compound for in vitro and in vivo cancer research.
- [1] Walsby EJ, Coles SJ, Knapper S, Burnett AK. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Haematologica. 2011;96(3):393-399. View Source
- [2] Hoch U, Lynch J, Sato Y, et al. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemother Pharmacol. 2009;64(1):53-65. View Source
- [3] Biotool.com. Voreloxin (SNS-595) hydrochloride datasheet. View Source
